molecular formula C14H10N2 B14611339 Carbazole-2-acetonitrile CAS No. 57411-94-6

Carbazole-2-acetonitrile

Katalognummer: B14611339
CAS-Nummer: 57411-94-6
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: YPQDYLVBFTWIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbazole-2-acetonitrile is a nitrogen-containing heterocyclic compound derived from carbazole Carbazole itself is a well-known privileged structure in medicinal chemistry due to its presence in various natural alkaloids and pharmacologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carbazole-2-acetonitrile typically involves the functionalization of the carbazole core. One common method is the reaction of carbazole with acetonitrile in the presence of a suitable catalyst. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation can be employed to synthesize functionalized carbazoles .

Analyse Chemischer Reaktionen

Types of Reactions: Carbazole-2-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2-carboxylic acid, while reduction may produce carbazole-2-ethylamine.

Wirkmechanismus

The mechanism of action of carbazole-2-acetonitrile depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, certain carbazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways involved in cancer . The exact molecular targets and pathways involved in the action of this compound would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Carbazole-2-acetonitrile can be compared with other carbazole derivatives and similar nitrogen-containing heterocycles:

Uniqueness: this compound is unique due to the presence of the nitrile group, which can be further functionalized to create a variety of derivatives with specific properties. This makes it a versatile compound for use in different scientific and industrial applications.

Eigenschaften

CAS-Nummer

57411-94-6

Molekularformel

C14H10N2

Molekulargewicht

206.24 g/mol

IUPAC-Name

2-(9H-carbazol-2-yl)acetonitrile

InChI

InChI=1S/C14H10N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7H2

InChI-Schlüssel

YPQDYLVBFTWIFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.